tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate
Description
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h6,9H,7-8H2,1-5H3 |
InChI Key |
HIAPKYNTMPNYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CO1)C=O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and formic acid under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the morpholine derivative is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods:
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products are the substituted morpholine derivatives.
Scientific Research Applications
Chemistry:
In chemistry, tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules.
Biology:
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine:
In medicine, this compound can be explored for its potential therapeutic properties. Its derivatives may exhibit biological activities such as antimicrobial or anticancer effects.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives with Varied Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position : The formyl group at position 5 in the target compound offers distinct reactivity compared to hydroxymethyl (position 6) or formyl (position 3) analogues. Position 5 substitution may reduce steric hindrance during conjugation reactions compared to position 3 .
- Stereochemistry : Chiral variants, such as the (S)-configured 3-formyl derivative, enable enantioselective synthesis but require specialized purification techniques .
- Lipophilicity : Fluorinated piperidine derivatives (XLogP3 = 1.2) exhibit higher lipophilicity than morpholine analogues, impacting membrane permeability in drug design .
Table 2: Functional Group Impact on Reactivity
Key Insights :
- The formyl group in the target compound enables rapid conjugation under mild conditions, making it ideal for labeling or crosslinking in medicinal chemistry .
- Hydroxymethyl derivatives are preferred for solubility-driven modifications, such as prodrug development .
- Aminomethyl groups facilitate coupling reactions but require protection (e.g., Boc) to prevent unwanted side reactions .
Biological Activity
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate is a compound of interest due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.30 g/mol
This compound features a morpholine ring, which is known for its ability to interact with biological systems, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit the following activities:
- Anticancer Activity : Compounds containing morpholine rings have been noted for their ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells. This mechanism has been observed in various studies focusing on similar derivatives .
- Antiviral Properties : Preliminary studies suggest that morpholine derivatives may possess antiviral activity through modulation of cellular pathways involved in viral replication .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits moderate cytotoxic effects against several human tumor cell lines. For instance:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung) | 15 | Moderate cytotoxicity observed |
| HeLa (Cervix) | 20 | Similar activity noted as in A549 |
| 184B5 (Non-tumor) | >50 | Low toxicity observed |
These findings suggest selective toxicity towards cancerous cells while sparing normal cell lines, a desirable trait in anticancer drug development.
Study 1: Anticancer Activity
In a study investigating the effects of various morpholine derivatives on cancer cell lines, this compound was found to induce significant apoptosis in A549 and HeLa cells. The study employed flow cytometry and annexin V staining to quantify apoptotic cells, revealing that the compound effectively triggered programmed cell death pathways .
Study 2: Antiviral Efficacy
Another research focused on the antiviral properties of morpholine-based compounds highlighted the ability of this compound to inhibit viral replication in vitro. The study utilized primary monocyte-derived dendritic cells (MDDCs) as an ex vivo model for dengue virus infection, demonstrating that treatment with the compound led to reduced viral loads in infected cells .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step processes, including:
- Morpholine ring formation : Use of tert-butyl-protected intermediates, as seen in analogous morpholine-carboxylate syntheses (e.g., tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate) via nucleophilic substitution or cyclization reactions .
- Formyl group introduction : Selective oxidation or formylation of a methyl/methylene precursor using reagents like Dess-Martin periodinane or formic acid derivatives. Temperature control (<0°C to room temperature) and anhydrous conditions are critical to avoid over-oxidation .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane to isolate high-purity product .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Use -DEPT to distinguish quaternary carbons (e.g., tert-butyl at ~28 ppm) and -NMR to identify formyl protons (~9-10 ppm). Compare with published data for structurally similar morpholine derivatives .
- IR : Confirm formyl C=O stretch (~1700 cm) and morpholine C-O-C bands (~1100 cm).
- MS : High-resolution ESI-MS should match the molecular formula (e.g., [M+H] for CHNO: calculated 264.1605) .
Q. What are the primary functional groups in this compound, and how do they influence its reactivity in subsequent modifications?
- Methodological Answer :
- tert-Butyl carbamate : Acts as a protecting group for amines, enabling selective deprotection under acidic conditions (e.g., TFA) for further functionalization .
- Formyl group : Participates in nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Wittig reactions) to introduce alkyl/aryl moieties .
- Morpholine ring : Enhances solubility and serves as a hydrogen-bond acceptor, influencing pharmacokinetic properties in drug discovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound, particularly regarding stereochemistry or polymorphic forms?
- Methodological Answer :
- X-ray crystallography : Use SHELX software to resolve ambiguous stereochemistry by determining crystal structures .
- Dynamic NMR : Analyze variable-temperature -NMR to detect conformational exchange in morpholine rings .
- PXRD : Compare experimental powder patterns with simulated data to identify polymorphs .
Q. What computational methods are suitable for predicting the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites on the formyl group and morpholine ring .
- Molecular docking : Screen against targets like enzymes or receptors (e.g., kinase inhibitors) using AutoDock Vina, leveraging structural similarities to known bioactive morpholine derivatives .
Q. In multi-step syntheses, how can competing side reactions be minimized during formyl group introduction?
- Methodological Answer :
- Protecting group strategy : Temporarily block reactive sites (e.g., morpholine nitrogen) with tert-butyl carbamate to prevent unwanted alkylation .
- Low-temperature control : Perform formylation at −78°C (dry ice/acetone bath) to suppress side reactions like over-oxidation .
- In situ monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct formation .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Solvent optimization : Replace dichloromethane with greener solvents like 2-MeTHF for safer large-scale reactions .
- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer during critical steps (e.g., formylation) .
- Crystallization engineering : Use anti-solvent addition (e.g., water in DMF) to improve crystal yield and purity .
Safety and Handling
Q. What specific safety precautions are recommended when handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at −20°C to prevent degradation of the formyl group .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., formic acid) .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as recommended for structurally similar carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
